1-(4-Methoxyphenyl)-3,5-dimethylpiperazine
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Overview
Description
1-(4-Methoxyphenyl)-3,5-dimethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methoxyphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-3,5-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-3,5-dimethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with various molecular targets. It may act on neurotransmitter receptors, ion channels, or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the dimethyl groups on the piperazine ring.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group.
1-Benzylpiperazine: Features a benzyl group instead of a methoxyphenyl group .
Uniqueness
1-(4-Methoxyphenyl)-3,5-dimethylpiperazine is unique due to the presence of both methoxyphenyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)14-10)12-4-6-13(16-3)7-5-12/h4-7,10-11,14H,8-9H2,1-3H3 |
InChI Key |
MJDDAKZXNLIPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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